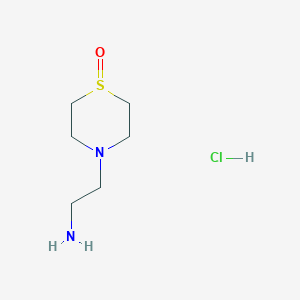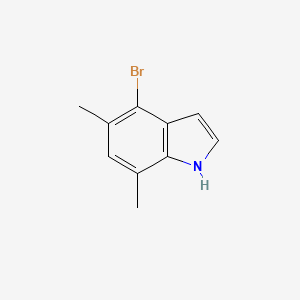![molecular formula C7H4BrN3O2 B1523575 5-Brom-3-nitro-1H-pyrrolo[2,3-b]pyridin CAS No. 507462-26-2](/img/structure/B1523575.png)
5-Brom-3-nitro-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a brominated and nitro-substituted derivative of 1H-pyrrolo[2,3-b]pyridine, a heterocyclic aromatic organic compound
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex organic compounds. Its bromine and nitro groups make it a versatile intermediate in various organic reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and signaling pathways.
Medicine: In the field of medicine, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and pharmaceuticals.
Biochemische Analyse
Biochemical Properties
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inhibiting FGFR4, which is often overexpressed in certain cancer types . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes.
Molecular Mechanism
At the molecular level, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with target biomolecules. The compound’s bromine and nitro groups facilitate its binding to the ATP-binding site of FGFRs, leading to the inhibition of kinase activity . This inhibition disrupts the phosphorylation of downstream signaling proteins, ultimately affecting gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of target enzymes and receptors, resulting in prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and receptors without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which modify its chemical structure and enhance its excretion . These metabolic processes can influence the compound’s activity and duration of action, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilicity and molecular size also play a role in its distribution, affecting its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects . This localization is crucial for its activity, as it allows the compound to interact with target enzymes and receptors within the appropriate cellular context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the base compound 1H-pyrrolo[2,3-b]pyridine. The bromination and nitration reactions are key steps in the synthesis process. Bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst, while nitration is typically performed using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle hazardous chemicals. Continuous flow reactors and automated systems are often used to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways: The compound may interact with various enzymes, receptors, and signaling molecules, affecting cellular processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: The parent compound without bromine and nitro groups.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar to the target compound but without the nitro group.
3-Nitro-1H-pyrrolo[2,3-b]pyridine: Similar to the target compound but without the bromine group.
Uniqueness: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties compared to its similar compounds
Eigenschaften
IUPAC Name |
5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHWPSOGKLMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694581 | |
| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-26-2 | |
| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


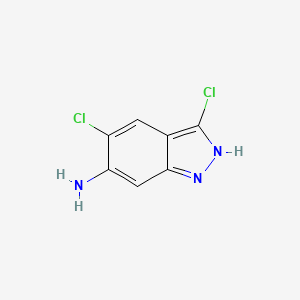
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
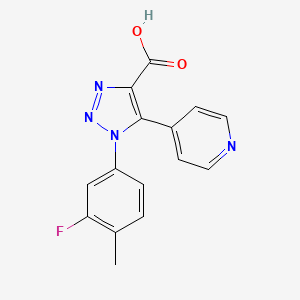
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)
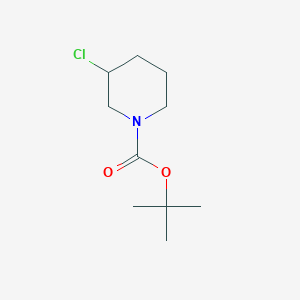
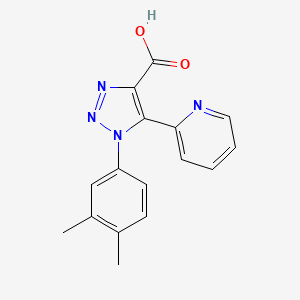
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
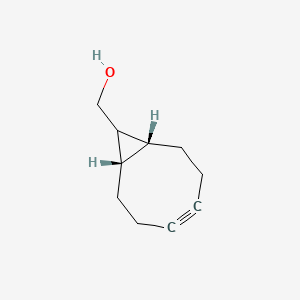
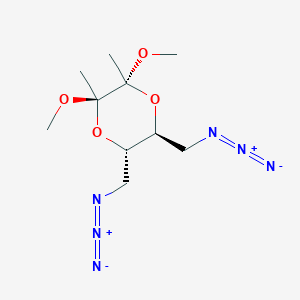
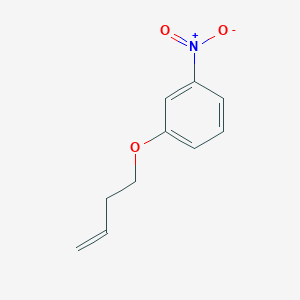
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
